molecular formula C16H19Cl2FN4O B2355012 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride CAS No. 2418676-90-9

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride

Cat. No.: B2355012
CAS No.: 2418676-90-9
M. Wt: 373.25
InChI Key: DUCSMSHLVPTLDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.

Scientific Research Applications

Discovery and Development

The compound has been explored in the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Schroeder et al. (2009) identified related compounds as potent Met kinase inhibitors, demonstrating significant tumor stasis in preclinical models and advancing into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Synthesis and Characterization

McLaughlin et al. (2016) presented the synthesis and characterization of a compound termed 3,5-AB-CHMFUPPYCA, a research chemical obtained from an internet vendor. The study focused on distinguishing this compound from its isomers and evaluating its analytical characteristics (McLaughlin et al., 2016).

Cytotoxic Activity

Deady et al. (2005) conducted a study on carboxamide derivatives related to the compound, examining their cytotoxicity against certain cancer cells. They found potent cytotoxicity with IC50 values <10 nM for some derivatives, especially in murine leukemia and lung carcinoma models (Deady et al., 2005).

Antimicrobial Activity

Hafez et al. (2015) explored the synthesis of pyranopyrimidine derivatives, which included similar compounds, and evaluated their antibacterial and antifungal activities. Certain derivatives showed potent antibacterial agents, comparable to standard drugs (Hafez et al., 2015).

Radioligand Potential

Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including compounds structurally similar to the one , as potential radioligands for peripheral benzodiazepine receptors with PET imaging. They observed high specific binding to these receptors in various organs, suggesting potential diagnostic applications (Matarrese et al., 2001).

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCSMSHLVPTLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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